molecular formula C22H44N3O10P B1194691 Pegaptanib sodium CAS No. 222716-86-1

Pegaptanib sodium

Cat. No.: B1194691
CAS No.: 222716-86-1
M. Wt: 541.6 g/mol
InChI Key: WLCZTRVUXYALDD-UHFFFAOYSA-N
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Chemical Reactions Analysis

  • Pegaptanib does not undergo typical chemical reactions like organic compounds. Instead, it binds specifically to VEGF-165.
  • No common reagents or conditions are associated with its synthesis, as it is a designed aptamer rather than a small molecule.
  • Scientific Research Applications

  • Mechanism of Action

  • Comparison with Similar Compounds

    • Pegaptanib’s uniqueness lies in its aptamer structure and specific targeting of VEGF-165.
    • Other anti-VEGF drugs (e.g., ranibizumab, bevacizumab) have different mechanisms and indications but share the goal of inhibiting VEGF activity.

    Properties

    VEGF-A promotes angiogenesis. Patients with certain ocular conditions, such as the wet form of age related macular degeneration (AMD), have increased levels of VEGF-A. VEGF-A, in patients with wet AMD, also increases vascular permeability and inflammation in the eye, leading to progression of the condition. Pegaptanib is a pegylated oligonucleotide that selectively binds VEGF165, the isoform most responsible for VEGF-A's pathological action in wet AMD. This binding prevents VEGF165 from binding to its receptors, slowing or preventing further progression of wet AMD. Pegaptanib does not inhibit VEGF121, the physiological isoform.

    CAS No.

    222716-86-1

    Molecular Formula

    C22H44N3O10P

    Molecular Weight

    541.6 g/mol

    IUPAC Name

    7-[2,6-bis(2-methoxyethoxycarbonylamino)hexanoylamino]heptoxy-methylphosphinic acid

    InChI

    InChI=1S/C22H44N3O10P/c1-31-15-17-33-21(27)24-13-9-7-11-19(25-22(28)34-18-16-32-2)20(26)23-12-8-5-4-6-10-14-35-36(3,29)30/h19H,4-18H2,1-3H3,(H,23,26)(H,24,27)(H,25,28)(H,29,30)

    InChI Key

    WLCZTRVUXYALDD-UHFFFAOYSA-N

    SMILES

    COCCOC(=O)NCCCCC(C(=NCCCCCOP(=O)(C)O)[O-])NC(=O)OCCOC.[Na+]

    Canonical SMILES

    COCCOC(=O)NCCCCC(C(=O)NCCCCCCCOP(=O)(C)O)NC(=O)OCCOC

    Origin of Product

    United States

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